3-氰基-1H-吲哚-6-甲酸甲酯

描述

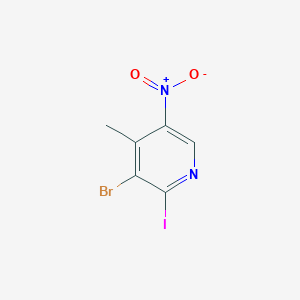

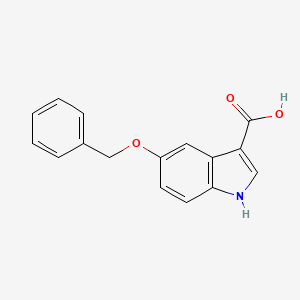

“Methyl 3-cyano-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C11H8N2O2 . It is also known as "3-Cyano-1H-indole-4-carboxylic acid methyl ester" .

Molecular Structure Analysis

The molecular weight of “methyl 3-cyano-1H-indole-6-carboxylate” is 200.19 g/mol. The canonical SMILES representation is COC(=O)C1=C2C(=CC=C1)NC=C2C#N .

Chemical Reactions Analysis

While specific chemical reactions involving “methyl 3-cyano-1H-indole-6-carboxylate” are not available, indole derivatives are known to undergo a variety of reactions. For instance, they can be used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 3-cyano-1H-indole-6-carboxylate” include a molecular weight of 200.19 g/mol and a molecular formula of C11H8N2O2 . Unfortunately, specific details such as boiling point, density, and storage temperature were not found.

科学研究应用

合成和荧光研究3-氰基-1H-吲哚-6-甲酸甲酯及其衍生物已被合成用于各种研究。一项重要的应用是在荧光研究中。Queiroz 等人 (2007) 合成了新的 3-芳基吲哚-2-甲酸甲酯,并观察到这些化合物表现出溶剂敏感发射,使其成为作为荧光探针的良好候选者 (Queiroz 等,2007)。

肽/类肽合成中的构象研究Horwell 等人 (1994, 1995) 设计并合成了新型 3,4-稠合色氨酸类似物,包括 3,4-二氢-6-甲基-4-[[苯甲氧基)羰基]氨基]-1H-环庚[cd]吲哚-4-甲酸甲酯。这些化合物被用于肽和类肽构象阐明研究中 (Horwell 等,1994); (Horwell 等,1995)。

抗癌活性吲哚-3-甲酸甲酯衍生物已因其抗癌特性而受到研究。Niemyjska 等人 (2012) 合成了新的衍生物,发现它们抑制了黑色素瘤、肾癌和乳腺癌细胞系的生长,表明它们具有作为抗肿瘤剂的潜力 (Niemyjska 等,2012)。

催化胺化程序Melkonyan 等人 (2008) 报道了通过高效的 Ullmann 型分子内芳基化合成了 1H-吲哚-3-甲酸甲酯的 N-烷基化和 N-芳基化衍生物。该过程突出了 3-氰基-1H-吲哚-6-甲酸甲酯在各种合成应用中的化学多功能性 (Melkonyan 等,2008)。

作为荧光探针的光物理研究Pereira 等人 (2010) 从 β-溴化脱氢氨基酸合成了新的吲哚衍生物,包括 3-甲基-1H-二苯并[e,g]吲哚-2-甲酸甲酯。这些化合物显示出高荧光量子产率和溶剂敏感性,使其适合作为荧光探针 (Pereira 等,2010)。

探索光谱特性Huang 等人 (2018) 研究了酯衍生的吲哚,包括吲哚-4-甲酸甲酯,以了解它们作为光谱探针的潜力。他们的研究证明了这些化合物在研究局部蛋白质环境中的效用 (Huang 等,2018)。

作用机制

Target of Action

Methyl 3-cyanoindole-6-carboxylate, also known as methyl 3-cyano-1H-indole-6-carboxylate or C11H8N2O2, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .

Mode of Action

Indole compounds are known to interact with their targets and induce changes such as apoptosis through the inhibition of several pro-survival pathways .

Biochemical Pathways

Indole compounds are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole compounds are known to have various biological activities, which suggests that they may have diverse molecular and cellular effects .

安全和危害

The safety data sheet for a similar compound, “Methyl indole-6-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .

未来方向

Indole derivatives, including “methyl 3-cyano-1H-indole-6-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application for the treatment of various disorders has attracted increasing attention in recent years .

生化分析

Biochemical Properties

Methyl 3-cyano-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-cyano-1H-indole-6-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and preventing the progression of biochemical pathways that lead to disease states.

Cellular Effects

Methyl 3-cyano-1H-indole-6-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, methyl 3-cyano-1H-indole-6-carboxylate can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of methyl 3-cyano-1H-indole-6-carboxylate involves several key processes. It exerts its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, methyl 3-cyano-1H-indole-6-carboxylate can bind to the active sites of enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . Additionally, it can interact with transcription factors, thereby influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-cyano-1H-indole-6-carboxylate change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including methyl 3-cyano-1H-indole-6-carboxylate, can remain stable under specific conditions, allowing for prolonged biological activity . Degradation products may also form over time, potentially leading to changes in cellular responses.

Dosage Effects in Animal Models

The effects of methyl 3-cyano-1H-indole-6-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation . At higher doses, toxic or adverse effects may occur, including damage to healthy tissues or organs. Understanding the dosage-dependent effects of methyl 3-cyano-1H-indole-6-carboxylate is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

Methyl 3-cyano-1H-indole-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives have been shown to modulate the activity of enzymes involved in the biosynthesis of key metabolites . These interactions can lead to changes in metabolic pathways, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of methyl 3-cyano-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, thereby affecting its biological activity . Understanding the transport and distribution mechanisms of methyl 3-cyano-1H-indole-6-carboxylate is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of methyl 3-cyano-1H-indole-6-carboxylate plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.

属性

IUPAC Name |

methyl 3-cyano-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-9-8(5-12)6-13-10(9)4-7/h2-4,6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZVEPCMUWGFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653349 | |

| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-51-1 | |

| Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile (C11H8N2O2)?

A1: The crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile is monoclinic, belonging to the space group P12|/«l (No. 14). Its unit cell dimensions are: a = 4.836(1) Å, b = 13.031(1) Å, c = 32.408(6) Å, and β = 92.82(2)°. [] The asymmetric unit comprises two formula units (C11H8N2O2) and the molecules are nearly planar and coplanar. They are linked by O—H···N hydrogen bonds. []

Q2: How does the structure of 3-(2,3-Dioxoindolin-1-yl)propanenitrile (C11H8N2O2) influence its packing in the crystal form?

A2: The asymmetric unit of 3-(2,3-Dioxoindolin-1-yl)propanenitrile contains two independent molecules (A and B), each exhibiting a nearly coplanar arrangement of the indoline ring and two carbonyl oxygen atoms. [] The fused ring system is almost perpendicular to the cyanoethyl chains. [] The crystal packing is stabilized by C—H⋯O and π–π interactions, forming a double layer structure along the a-axis. []

Q3: What are the key spectroscopic characteristics of 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine (C11H8N2O2) as determined from its isolation?

A3: 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine, isolated from the Bunaken Marine Park sponge Aaptos sp., has a molecular weight of 200. [] Its structure was confirmed using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. [] Additionally, Proton and Carbon Nuclear Magnetic Resonance (1H and 13C-NMR) spectroscopy provided detailed structural insights. []

Q4: What is the significance of studying different isomers and structural analogs of C11H8N2O2?

A5: Examining different isomers and analogs of C11H8N2O2, like those discussed in the research papers, helps scientists understand the structure-activity relationship. [, , , ] This knowledge is crucial in drug discovery and material science to tailor compounds with specific properties, such as improved binding affinity, solubility, or stability. Further research might explore potential applications in areas like pharmaceuticals or organic electronics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)

![(9H-Fluoren-9-YL)methyl 4-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1438970.png)

![2-{[(2-aminoethyl)thio]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1438971.png)

![[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438973.png)